Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone
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Overview
Description
Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core fused with a piperidine ring and a pyridine moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine N-imine with alkynyl heterocycles followed by condensation with hydrazine can yield the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound with consistent quality. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties and potentially enhance its pharmacological profile.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different substituents onto the core structure, leading to derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the best results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential therapeutic applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules and materials.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic targets.
Medicine: The compound has shown promise as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases
Industry: Its properties as a fluorophore make it useful in the development of optical materials and sensors.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . By binding to the active site of CDK2, the compound can disrupt the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole rings, also studied for its anticancer properties.
Purine Analogues: Compounds like pyrazolo[1,5-a]pyrimidine are considered purine analogues and have been explored for their roles as antimetabolites in biochemical reactions.
Uniqueness
Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to act as a CDK2 inhibitor, along with its versatility in chemical modifications, makes it a valuable compound for further research and development.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(16-13-21-23-9-1-6-20-17(16)23)22-10-4-15(5-11-22)12-14-2-7-19-8-3-14/h1-3,6-9,13,15H,4-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOKMGZBGYPHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=NC=C2)C(=O)C3=C4N=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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